molecular formula C8H7BrN2 B127473 6-(Bromomethyl)-1H-indazole CAS No. 152626-91-0

6-(Bromomethyl)-1H-indazole

Cat. No. B127473
M. Wt: 211.06 g/mol
InChI Key: WJGQBMKELZCPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-1H-indazole is a brominated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of a bromomethyl group at the 6-position of the indazole ring system is a significant structural feature that can influence the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of brominated indazole derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones from their non-brominated precursors has been reported, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Another study describes the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione through a 1,3-dipolar cycloaddition followed by a bromination reaction . These methods highlight the reactivity of indazole derivatives and the potential for further functionalization at specific positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was elucidated, revealing a monoclinic space group with specific cell dimensions and molecular arrangement . Such structural analyses are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

Brominated indazoles can undergo various chemical reactions due to the presence of the reactive bromomethyl group. This group can participate in further substitution reactions, potentially leading to a wide range of derivatives with diverse biological and physical properties. The reactivity of the bromomethyl group also allows for the potential synthesis of polymers or the creation of larger molecular architectures through cross-linking reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazoles can be significantly affected by the bromine substitution. For instance, the introduction of bromine atoms can alter the photochromic and photomagnetic properties of the compounds, as observed in the study of brominated biindenylidenediones . Additionally, the presence of bromine can influence the electronic properties, such as the molecular electrostatic potential and natural bond orbital (NBO) characteristics, which are important for understanding the reactivity and interaction of these molecules with other chemical species.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-(Bromomethyl)-1H-indazole plays a significant role in the synthesis of complex chemical structures. For instance, it is used in the formation of terdentate ligands, which are crucial in creating chromium(III) complexes. These complexes have been studied for their potential in ethylene polymerization, highlighting the importance of 6-(Bromomethyl)-1H-indazole in industrial applications (Hurtado et al., 2009).

Anticancer Research

Research has shown that derivatives of 1H-indazole, including those involving 6-(Bromomethyl)-1H-indazole, have demonstrated promising anticancer properties. A study focusing on 6-substituted amino-1H-indazole derivatives found that several compounds exhibited significant antiproliferative activity in various human cancer cell lines (Ngo Xuan Hoang et al., 2022).

Development of Pharmaceuticals

The compound has been crucial in the enantioselective synthesis of indazoles with C3-quaternary chiral centers. These structures are key in many pharmaceuticals, and methods for their synthesis, like those involving 6-(Bromomethyl)-1H-indazole, are of great interest in medicinal chemistry (Yuxuan Ye et al., 2019).

Luminescent Materials

In another study, a novel molecular emissive probe incorporating 1H-indazole-6-carboxaldehyde was synthesized, indicating the potential of 6-(Bromomethyl)-1H-indazole in the development of organic molecular probes and luminescent materials (Cristina Núñez et al., 2012).

Catalysis and Chemical Reactions

The compound is also instrumental in catalysis and complex chemical reactions. For instance, it plays a role in the copper-catalyzed cross-coupling and cyclization of certain compounds to form 1H-indazoles (Xiaodong Tang et al., 2014).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with bromomethyl indazoles would depend on the specific compound. Proper handling and safety precautions should always be followed when working with these compounds910.


properties

IUPAC Name

6-(bromomethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQBMKELZCPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595145
Record name 6-(Bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-1H-indazole

CAS RN

152626-91-0
Record name 6-(Bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-acetyl-6-(acetoxymethyl)indazole (9.5 g, 41 mmol) (4-4) in aqueous hydrobromic acid (48% aqueous solution, 20 mL, 177 mmol) was stirred at room temperature for 46 hours. The solid was collected on a Buchner funnel and dried under vacuum for 12 hours. The filtrate was stirred at room temperature for additional 24 hours and more solid was collected. After drying under vacuum, title compound was obtained as a yellow solid (10.0 g, 84%) which was used as such without further purification. MS (electrospray) 211 (M+1 for 79Br), 213 (M+1 for 81Br); 1H N MR (CDCl3) δ 4.85 (s, 2H), 7.65 (d, 1H, J=8.4 Hz), 7.78 (d, 1H, J 8.4 Hz), 8.05 (s, 1H), 8.10 (s, 1H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-1H-indazole
Reactant of Route 2
6-(Bromomethyl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.